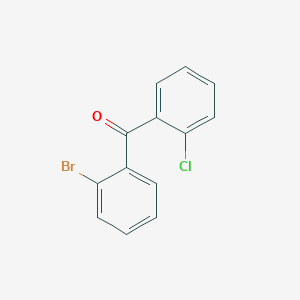

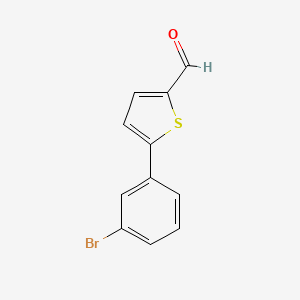

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Übersicht

Beschreibung

The compound "5-(3-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in materials science, including organic electronics and photovoltaics due to their conjugated systems and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create a related compound, "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde," utilizing a chemo- and regioselective Br/Li exchange reaction, which is a multi-step process with an overall yield of 33% . Similarly, the preparation of "5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" involves the formation of hydrogen bonds, which could be a relevant technique in the synthesis of bromophenyl thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of "5-(3-Bromophenyl)thiophene-2-carbaldehyde."

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, "5-Chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes" were prepared using the Sommelet and Krohnke reactions and were shown to participate in the Doebner reaction with malonic acid . Photochemical synthesis is another reaction pathway, as demonstrated by the conversion of halogenothiophenes into phenyl derivatives upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary significantly. Photophysical studies of a related compound showed variations in extinction coefficients and quantum yields in different solvents, indicating solvent-dependent properties . The synthesis of "1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene" revealed its UV-vis absorption and photoluminescence properties, which are important for applications in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Material Science

-

Optical Chemosensors

- Heterocyclic aldehydes, including those based on the thieno[3,2-b]thiophene core, have been reported in the literature as ion chemosensors .

- These compounds show a variety of optical properties and their reactivity allows them to yield a wide range of more complex compounds .

- Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were performed, in solution, to determine their potential application as optical chemosensors .

-

Synthesis of Complex Compounds

- Heterocyclic aldehydes, including those based on the thieno[3,2-b]thiophene core, show a variety of optical properties and their reactivity allows them to yield a wide range of more complex compounds .

- These compounds have applications in areas such as medicinal, materials, and supramolecular chemistry .

-

Ion Optical Chemosensors

- Recently, heterocyclic aldehydes have been reported in the literature as ion chemosensors .

- This work reports the synthesis and characterization of two heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, by Suzuki coupling .

- Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .

-

Preparation of Fluorinated Derivatives

-

Organic Field-Effect Transistors (OFETs)

-

Voltage-Gated Sodium Channel Blocker

-

Synthesis of More Complex Compounds

-

Synthesis of Heterocyclic Aldehydes

- This work reports the synthesis and characterization of two heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, by Suzuki coupling .

- Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .

-

Preparation of Fluorinated Derivatives

-

Bromination with N-Bromosuccinimide (NBS)

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)thiophene-2-carbaldehyde | |

CAS RN |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)